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Compound of Interest

Compound Name: NF023

Cat. No.: B10763224 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of NF023, a synthetic

compound derived from suramin. It details the initial discovery and characterization of NF023
as a potent and selective antagonist of the P2X1 purinergic receptor. Furthermore, this guide

elaborates on its distinct inhibitory actions on Gαo/i G-protein subunits and its more recently

identified role as a disruptor of specific protein-protein interactions. The content herein covers

its pharmacological profile, mechanisms of action, and the key experimental methodologies

used for its characterization.

Introduction and Discovery
NF023, or 8,8′-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-naphthalenetrisulfonic acid), is a

symmetrical suramin analogue. Its development arose from research efforts to create more

selective antagonists for purinergic receptors than the parent compound, suramin.[1] Early

studies in the mid-1990s identified NF023 as a novel competitive antagonist for P2

purinoceptors, demonstrating its potential as a valuable pharmacological tool. Subsequent

characterization established its profile as a subtype-selective, competitive, and reversible

antagonist, particularly for the P2X1 receptor subtype. Beyond its effects on purinergic

signaling, NF023 was also identified as a selective inhibitor of the α-subunits of Go/i G-

proteins.[1] More recent research has uncovered its ability to disrupt the cIAP2/TRAF2 protein-

protein interaction, suggesting its potential in cancer research.[2]
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Physicochemical and Pharmacological Data
The properties and pharmacological activities of NF023 are summarized in the following tables.

Table 1: Physicochemical Properties of NF023
Property Value Source

IUPAC Name

8,8′-[carbonylbis(imino-3,1-

phenylenecarbonylimino)]bis-

1,3,5-naphthalenetrisulfonic

acid

[3]

Synonyms P2X Antagonist I

Molecular Formula C35H20N4Na6O21S6

Molecular Weight 1162.86 g/mol

CAS Number 104869-31-0

Solubility Soluble to 100 mM in water [3]

Table 2: P2X Receptor Antagonist Activity
Target Receptor
(Human)

IC50 Value (μM) Antagonism Type Source

P2X1 0.21
Competitive,

Reversible
[4]

P2X3 28.9 - [4]

P2X2 > 50 - [4]

P2X4 > 100 - [4]

Table 3: G-Protein Inhibitory Activity
Target Protein EC50 Value Mechanism Source

Gαo/i α-subunits ~300 nM
Selective inhibition of

the α-subunit
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Table 4: Other Reported Biological Activities
Target IC50 Value Activity Source

HMGA2 (DNA-

binding)
10.63 μM Inhibition

HCV NS3 Helicase 6.2 μM Inhibition [3]

cIAP2/TRAF2

Interaction
- Disruption [2]

Mechanisms of Action and Signaling Pathways
NF023 exhibits multiple mechanisms of action, targeting distinct components of cellular

signaling pathways.

P2X1 Receptor Antagonism
NF023 acts as a selective and competitive antagonist at P2X1 receptors.[4] P2X receptors are

ligand-gated ion channels that open in response to extracellular adenosine triphosphate (ATP).

[5] By binding to the receptor, NF023 prevents ATP-mediated channel activation, thereby

blocking downstream signaling events such as calcium influx and cellular depolarization.
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Click to download full resolution via product page

Caption: P2X1 receptor antagonism by NF023.

G-Protein Inhibition
NF023 selectively inhibits the α-subunits of the Go/Gi family of G-proteins with an EC50 of

approximately 300 nM.[1] It acts by preventing the G-protein from interacting with its

downstream effectors.[1] The compound does not interfere with the formation of the Gαβγ

heterotrimer but competes for the effector binding site on the Gα subunit, thus inhibiting signal

transduction.[1]
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Caption: Inhibition of Gαo/i signaling by NF023.
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Disruption of cIAP2-TRAF2 Protein-Protein Interaction
Recent studies have shown that NF023 can disrupt the interaction between the BIR1 domain of

cIAP2 (inhibitor of apoptosis protein 2) and TRAF2 (TNF receptor-associated factor 2).[2] This

interaction is crucial for activating the NF-κB survival pathway in cancer cells. By interfering

with this complex, NF023 presents a potential mechanism for modulating cancer cell survival.

[2]
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Caption: Disruption of the cIAP2-TRAF2 complex by NF023.

Key Experimental Protocols
The characterization of NF023 involved several key experimental methodologies. Below are

detailed overviews of the likely protocols employed.

General Workflow for Antagonist Characterization
The initial characterization of a compound like NF023 typically follows a structured workflow to

determine its potency and selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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